1-Acetoxyacenaphthene
Overview
Description
Synthesis Analysis
The synthesis of 1-Acetoxyacenaphthene involves multiple methods . One method involves the use of dmap in triethylamine at 0 degrees Celsius, left overnight . Other methods involve the use of acenaphthoquinone as a building block for the synthesis of a variety of heterocyclic compounds .Molecular Structure Analysis
The molecular structure of 1-Acetoxyacenaphthene can be analyzed using various techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR . A tool named “What is this?” (WIT) has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .Chemical Reactions Analysis
The chemical reactions of 1-Acetoxyacenaphthene can be analyzed systematically . The reactive system is evaluated to understand the reaction chemistry, identify the possibility of thermal exothermal activity, and quantify the reactive chemical hazards .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Acetoxyacenaphthene can be analyzed using various techniques . These properties include density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Antitumor Research
1-Acetoxyacenaphthene has been used in the synthesis of novel acenaphthene derivatives, which have been evaluated as potential antitumor agents .
Method of Application
The acenaphthene derivatives were synthesized by reacting 1-Acetoxyacenaphthene and 2-thiourea or aryl thioureas under reflux using ethanol as a solvent .
Results
Twelve novel acenaphthene derivatives were synthesized and their antitumor activities were evaluated in six human solid tumor cell lines, namely non-small cell lung cancer (H460), human colon adenocarcinoma (SW480), human breast cancer cell (MDA-MB-468 and SKRB-3), human melanoma cell (A375) and human pancreatic cancer (BxPC-3) . Among them, one compound showed promising antitumor activity against the SKRB-3 cell line, as high as the positive control adriamycin .
Synthesis of New Heterocycles
1-Acetoxyacenaphthene can be used in the synthesis of 1-acyl-3-substituted thioureas .
Method of Application
The acyl thioureas are synthesized by reacting 1-Acetoxyacenaphthene with other reagents .
Results
These thioureas have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .
Alkene Metathesis
1-Acetoxyacenaphthene can also be used in alkene metathesis reactions .
Method of Application
In alkene metathesis, a metal carbene intermediate that reacts with olefins to give different olefinic compounds or even the unsaturated olefinic polymers depending upon the reaction conditions of the metathesis reaction .
Results
Alkene metathesis reactions are gaining wide popularity in synthesizing unsaturated olefinic compounds as well as the unsaturated polymeric counterparts . This method has found important applications in organic synthesis as well as in the chemical industry .
Synthesis of Spiroacenaphthylene Compounds
1-Acetoxyacenaphthene can be used in the synthesis of spiroacenaphthylene compounds .
Method of Application
The acenaphthylene-based N-heterocyclic carbene metal complexes are synthesized by reacting 1-Acetoxyacenaphthene with other reagents .
Results
These spiroacenaphthylene compounds have found applications in modern catalysis, with special emphasis put on recently developed enantioselective processes .
Synthesis of Acenaphthoquinone-Based Multicomponent Reactions
1-Acetoxyacenaphthene can also be used in acenaphthoquinone-based multicomponent reactions .
Method of Application
In these reactions, acenaphthoquinone is used as a building block for the synthesis of a variety of heterocyclic compounds .
Results
These reactions have resulted in the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest .
Safety And Hazards
properties
IUPAC Name |
1,2-dihydroacenaphthylen-1-yl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-9(15)16-13-8-11-6-2-4-10-5-3-7-12(13)14(10)11/h2-7,13H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSIEGCCYVPJLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=CC=CC3=C2C1=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381758 | |
Record name | 1-ACETOXYACENAPHTHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetoxyacenaphthene | |
CAS RN |
14966-36-0 | |
Record name | 1-ACETOXYACENAPHTHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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